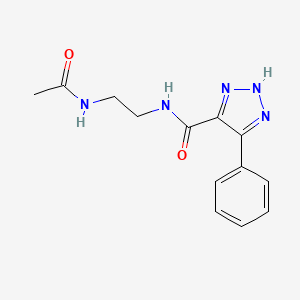

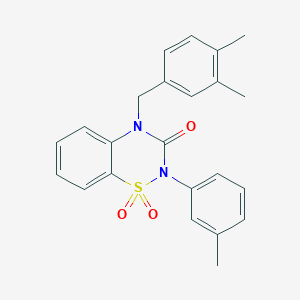

ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate is a compound with potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods. The purpose of

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate and its derivatives have been extensively studied for their utility in synthetic organic chemistry, including the preparation of heterocyclic compounds. For example, it has been involved in reactions that lead to the formation of various biologically active molecules through molecular hybridization techniques. Such compounds have been evaluated for in vitro activities, showcasing the compound's versatility as a precursor in synthesizing potential therapeutic agents (Jeankumar et al., 2013).

Antimicrobial and Antiurease Activities

Research has demonstrated that some derivatives of ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate exhibit significant antimicrobial activities. For instance, studies on compounds synthesized from ethyl piperazine-1-carboxylate have shown good to moderate antimicrobial activity against various test microorganisms, along with antiurease and antilipase activities (Başoğlu et al., 2013).

Antituberculosis Activity

Derivatives have also been designed and synthesized as inhibitors of Mycobacterium tuberculosis GyrB, an essential enzyme for bacterial DNA replication. These compounds have shown promising in vitro activity against Mycobacterium smegmatis (MS) GyrB ATPase and Mycobacterium tuberculosis (MTB) DNA gyrase, highlighting their potential as novel antituberculosis agents. Among these, specific compounds demonstrated significant inhibition activity and low cytotoxicity, making them promising candidates for further development (Jeankumar et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis , suggesting that this compound may also target the same organism.

Mode of Action

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis . This suggests that the compound may interact with its targets in a way that inhibits the growth or survival of the bacteria.

Biochemical Pathways

Given its potential anti-tubercular activity , it may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Based on the potential anti-tubercular activity of similar compounds , it can be inferred that the compound may result in the inhibition of growth or survival of Mycobacterium tuberculosis.

Propriétés

IUPAC Name |

ethyl 4-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3S/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)12-10-11(16-17-12)13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTMJDZZARCUNPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2388689.png)

![N-[(3-carbamoylphenyl)methyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2388691.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-chloro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2388692.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2388693.png)

![4-Chloro-2-({[4-(methylthio)benzyl]amino}methyl)phenol](/img/structure/B2388697.png)

![8-{[benzyl(methyl)amino]methyl}-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2388701.png)

![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2388704.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388706.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2388707.png)